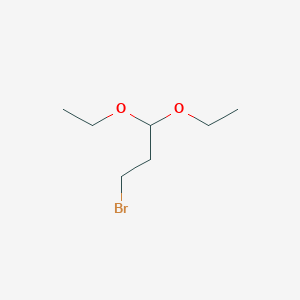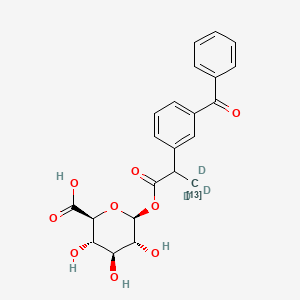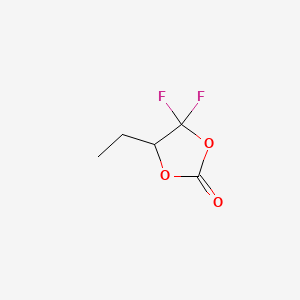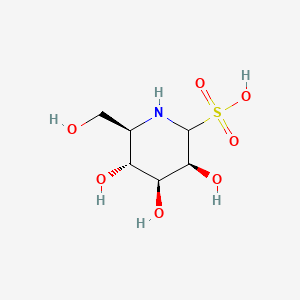
D-Mannojirimycin Bisulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannojirimycin Bisulfite typically involves the reaction of D-mannose-derived aldehyde with bisulfite. The reaction conditions often include acidic environments to facilitate the addition of bisulfite across the double bond of the aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Mannojirimycin Bisulfite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic environments depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Scientific Research Applications
D-Mannojirimycin Bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various biochemical reagents and research materials.
Mechanism of Action
D-Mannojirimycin Bisulfite exerts its effects by inhibiting the activity of α-mannosidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of mannose-containing substrates. This inhibition affects various biological pathways involving glycoprotein processing and degradation .
Comparison with Similar Compounds
1-Deoxynojirimycin: Another potent glycosidase inhibitor with a similar structure and function.
1-Deoxymannojirimycin: Similar in structure but differs in the specific functional groups and their positions.
Uniqueness: D-Mannojirimycin Bisulfite is unique due to its specific inhibition of α-mannosidase and its bisulfite group, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H13NO7S |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5+,6?/m1/s1 |
InChI Key |
PLICPKOWHZITQE-QTVWNMPRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(N1)S(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


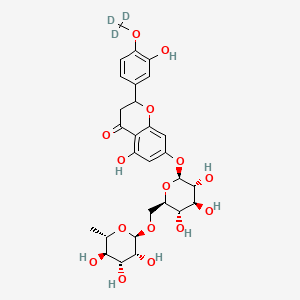
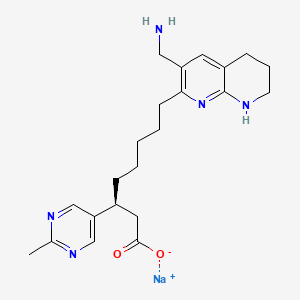
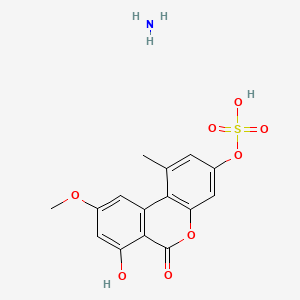
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)

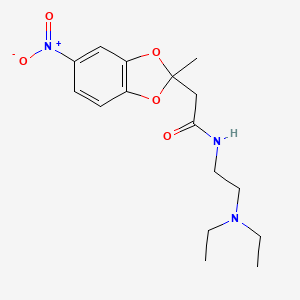
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)

![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
